molecular formula C18H19N3O3S B4331296 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one CAS No. 893764-02-8

8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B4331296
CAS No.: 893764-02-8
M. Wt: 357.4 g/mol
InChI Key: NLQSFCKPSBBTQE-UHFFFAOYSA-N
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Description

8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core fused with a pyridine ring and a sulfonyl group attached to an azepane ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclocondensation of 2-halo-5-(sulfamoyl) benzoyl chlorides with derivatives of 2-aminopyridine The final step involves the sulfonylation of the azepane ring to yield the target compound .

Chemical Reactions Analysis

8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures, depending on the reaction conditions and reagents used.

Scientific Research Applications

8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-cancer research, it may target specific receptors or enzymes involved in cell proliferation and survival pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the azepane sulfonyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

8-(azepan-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-18-15-13-14(25(23,24)20-10-4-1-2-5-11-20)8-9-16(15)21-12-6-3-7-17(21)19-18/h3,6-9,12-13H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQSFCKPSBBTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151824
Record name 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893764-02-8
Record name 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893764-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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